molecular formula C7H12N2OS B13593386 o-((2-Isopropylthiazol-4-yl)methyl)hydroxylamine

o-((2-Isopropylthiazol-4-yl)methyl)hydroxylamine

Cat. No.: B13593386
M. Wt: 172.25 g/mol
InChI Key: NUXIYJNFTBLVGW-UHFFFAOYSA-N
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Description

o-((2-Isopropylthiazol-4-yl)methyl)hydroxylamine: is a chemical compound with the molecular formula C7H12N2OS and a molecular weight of 172.25 g/mol . This compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-((2-Isopropylthiazol-4-yl)methyl)hydroxylamine typically involves the O-alkylation of hydroxylamines. One common method is the O-alkylation of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection . This method provides a straightforward route to obtain O-substituted hydroxylamines.

Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing and custom synthesis processes. Companies like ChemScene offer bulk manufacturing, sourcing, and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions: o-((2-Isopropylthiazol-4-yl)methyl)hydroxylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The thiazole ring’s nitrogen and sulfur atoms play a crucial role in these reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, with reagents like halogens or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, o-((2-Isopropylthiazol-4-yl)methyl)hydroxylamine is used as a building block for synthesizing various thiazole derivatives. These derivatives have applications in the development of new materials and catalysts .

Biology: Thiazole derivatives, including this compound, exhibit significant biological activities. They are studied for their potential as antimicrobial, antifungal, and anticancer agents .

Medicine: In medicine, thiazole derivatives are explored for their therapeutic potential. Compounds containing thiazole moieties have shown promise in treating diseases such as cancer, Alzheimer’s, and diabetes .

Industry: Industrially, thiazole derivatives are used in the production of dyes, pigments, and rubber vulcanization agents. They also find applications in the development of sensors and liquid crystals .

Mechanism of Action

The mechanism of action of o-((2-Isopropylthiazol-4-yl)methyl)hydroxylamine involves interactions with molecular targets and pathways. The thiazole ring’s nitrogen and sulfur atoms can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s hydroxylamine group can participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Uniqueness: o-((2-Isopropylthiazol-4-yl)methyl)hydroxylamine stands out due to its unique thiazole ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

O-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]hydroxylamine

InChI

InChI=1S/C7H12N2OS/c1-5(2)7-9-6(3-10-8)4-11-7/h4-5H,3,8H2,1-2H3

InChI Key

NUXIYJNFTBLVGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=CS1)CON

Origin of Product

United States

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